molecular formula C29H37F3 B162962 3,4,5-Trifluoro-4'-[(trans,trans)-4'-pentyl[1,1'-bicyclohexyl]-4-YL]-1,1'-biphenyl CAS No. 137529-43-2

3,4,5-Trifluoro-4'-[(trans,trans)-4'-pentyl[1,1'-bicyclohexyl]-4-YL]-1,1'-biphenyl

Cat. No.: B162962
CAS No.: 137529-43-2
M. Wt: 442.6 g/mol
InChI Key: SFGFJCGJXSZYHW-UHFFFAOYSA-N
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Description

3,4,5-Trifluoro-4'-[(trans,trans)-4'-pentyl[1,1'-bicyclohexyl]-4-YL]-1,1'-biphenyl is an intriguing fluorinated biphenyl compound. Its complex structure contributes to its unique physical and chemical properties, making it a topic of interest for researchers in various fields.

Preparation Methods

Synthetic routes and reaction conditions: : This compound can be synthesized through a multi-step process involving the selective fluorination of biphenyl derivatives, followed by the introduction of the bicyclohexyl group. The reaction conditions typically involve the use of strong bases and fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Industrial production methods: : For industrial production, methods are scaled to accommodate larger quantities. This often involves optimizing reaction conditions to ensure high yield and purity while minimizing the production of unwanted by-products.

Chemical Reactions Analysis

Types of reactions: : The compound undergoes various reactions including substitution, addition, and oxidative processes. The presence of fluorine atoms can influence these reactions, often enhancing reactivity due to electron-withdrawing effects.

Common reagents and conditions: : Common reagents include strong bases like sodium hydride (NaH), nucleophiles for substitution reactions, and oxidizing agents for oxidative reactions. Conditions typically involve controlled temperatures and solvent environments to manage reactivity and selectivity.

Major products formed: : Depending on the reactions, major products can include further fluorinated biphenyl derivatives, functionalized bicyclohexyl compounds, and a range of substituted aromatic compounds.

Scientific Research Applications

3,4,5-Trifluoro-4'-[(trans,trans)-4'-pentyl[1,1'-bicyclohexyl]-4-YL]-1,1'-biphenyl has applications in:

  • Chemistry: : It serves as a building block for synthesizing more complex fluorinated organic compounds.

  • Biology and Medicine: : Potentially useful in developing fluorinated analogs of biologically active compounds, impacting drug design and efficacy.

  • Industry: : Its unique properties are explored in materials science, particularly in developing advanced polymers and liquid crystal displays.

Mechanism of Action

The compound's effects are largely influenced by the fluorine atoms and the bicyclohexyl group. The fluorine atoms can participate in hydrogen bonding and alter electronic properties, while the bicyclohexyl group can impact steric interactions. These factors collectively influence the compound's behavior in reactions and interactions with other molecules.

Comparison with Similar Compounds

Comparison with other fluorinated biphenyls: : While many fluorinated biphenyls exist, this specific compound's combination of fluorine atoms and the bicyclohexyl group distinguishes it, providing unique reactivity and stability.

Similar compounds

  • 3,4-Difluorobiphenyl

  • 3,5-Difluoro-4'-methylbiphenyl

  • 4,4'-Difluorobiphenyl

These comparisons highlight 3,4,5-Trifluoro-4'-[(trans,trans)-4'-pentyl[1,1'-bicyclohexyl]-4-YL]-1,1'-biphenyl's unique characteristics, setting it apart from its analogs.

Hope this satisfies your curiosity about this intricate compound!

Properties

IUPAC Name

1,2,3-trifluoro-5-[4-[4-(4-pentylcyclohexyl)cyclohexyl]phenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37F3/c1-2-3-4-5-20-6-8-21(9-7-20)22-10-12-23(13-11-22)24-14-16-25(17-15-24)26-18-27(30)29(32)28(31)19-26/h14-23H,2-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGFJCGJXSZYHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)C4=CC(=C(C(=C4)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40609011
Record name 4~3~,4~4~,4~5~-Trifluoro-1~4~-pentyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~:3~4~,4~1~-quaterphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137529-43-2
Record name 4~3~,4~4~,4~5~-Trifluoro-1~4~-pentyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~:3~4~,4~1~-quaterphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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